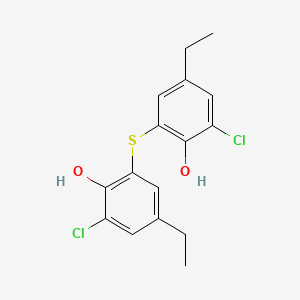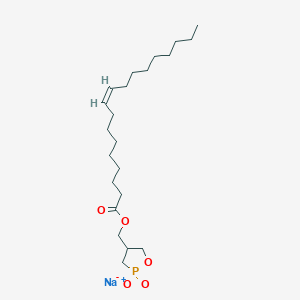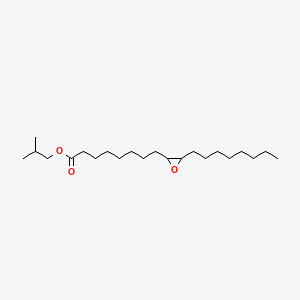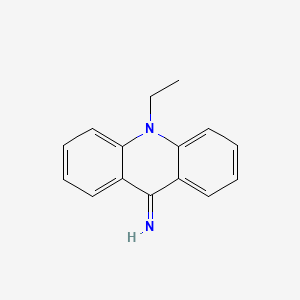
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- is a heterocyclic compound with a unique structure that includes an oxathiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- typically involves the reaction of oxiranes with isothiocyanates. This reaction is catalyzed by bases such as methoxide in solvents like tetrahydrofuran at room temperature. The reaction conditions are mild, and the yields are generally good to excellent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems suggest that scalable methods could be developed based on the laboratory synthesis routes.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxathiolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- involves its interaction with molecular targets through its oxathiolane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane-2-imine: Similar in structure but with an imine group.
1,3-Thiazolidine: Contains a sulfur and nitrogen in a five-membered ring.
1,3-Oxathiolane-2-thione: Similar structure with a thione group.
Uniqueness
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- is unique due to its specific oxathiolane ring structure and the presence of an aminocarbonyl oxime group.
Propiedades
Número CAS |
54335-72-7 |
|---|---|
Fórmula molecular |
C4H6N2O3S |
Peso molecular |
162.17 g/mol |
Nombre IUPAC |
[(Z)-1,3-oxathiolan-4-ylideneamino] carbamate |
InChI |
InChI=1S/C4H6N2O3S/c5-4(7)9-6-3-1-8-2-10-3/h1-2H2,(H2,5,7)/b6-3- |
Clave InChI |
ROXGACNFKKMJEM-UTCJRWHESA-N |
SMILES isomérico |
C1/C(=N/OC(=O)N)/SCO1 |
SMILES canónico |
C1C(=NOC(=O)N)SCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


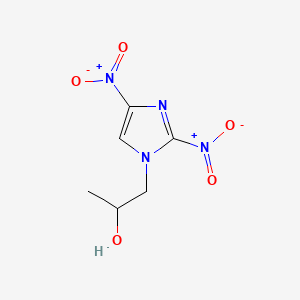

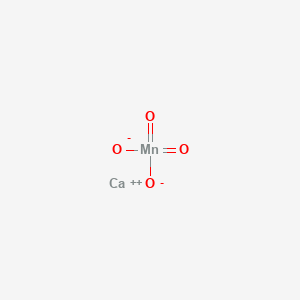
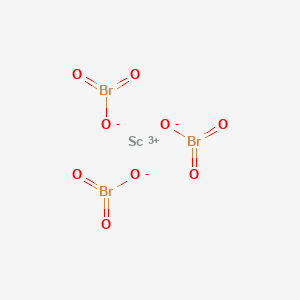
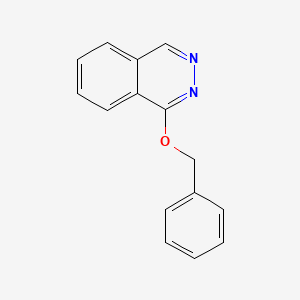

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
